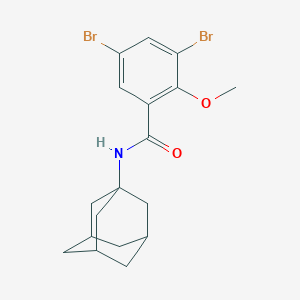![molecular formula C26H26N2O2S B301815 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301815.png)
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as ENPT, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied in scientific research due to its potential biological activities and therapeutic applications.
作用機序
The exact mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various signaling pathways. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a pure form. It exhibits potent biological activities and can be used as a lead compound for the development of new drugs. However, there are also limitations for lab experiments with 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. The exact mechanism of action is not fully understood, and more research is needed to elucidate its biological activities. In addition, the toxicity and pharmacokinetics of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one need to be further investigated.
将来の方向性
For the research of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one include the elucidation of the exact mechanism of action, the investigation of its toxicity and pharmacokinetics, the development of new drugs, the exploration of potential therapeutic applications, and the development of novel synthetic methods.
合成法
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through the reaction of 2-aminobenzothiazole with 2-ethoxynaphthaldehyde and 4-methylbenzaldehyde in the presence of propylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is generally high, and the compound can be obtained in a pure form.
科学的研究の応用
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied in scientific research due to its potential biological activities and therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
特性
製品名 |
5-[(2-Ethoxy-1-naphthyl)methylene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C26H26N2O2S |
分子量 |
430.6 g/mol |
IUPAC名 |
(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N2O2S/c1-4-16-28-25(29)24(31-26(28)27-20-13-10-18(3)11-14-20)17-22-21-9-7-6-8-19(21)12-15-23(22)30-5-2/h6-15,17H,4-5,16H2,1-3H3/b24-17+,27-26? |
InChIキー |
DQXVIDBRVRIHAD-DNKROPNVSA-N |
異性体SMILES |
CCCN1C(=O)/C(=C\C2=C(C=CC3=CC=CC=C32)OCC)/SC1=NC4=CC=C(C=C4)C |
SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
正規SMILES |
CCCN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OCC)SC1=NC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)
![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B301744.png)
![dimethyl 5-[(2Z)-2-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzene-1,3-dicarboxylate](/img/structure/B301745.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)